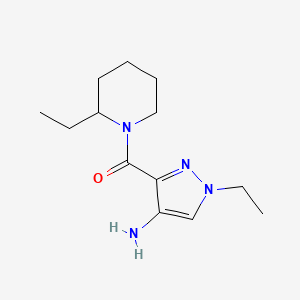

1-ethyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine

Description

1-ethyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine is a pyrazole-based compound featuring a 2-ethylpiperidine-1-carbonyl substituent at the 3-position and an ethyl group at the 1-position of the pyrazole ring. For instance, pyrazole-amine derivatives are frequently explored as kinase inhibitors or modulators of inflammatory cytokines like TNF-α . The ethyl groups on both the pyrazole and piperidine rings likely influence lipophilicity and metabolic stability, critical factors in drug design .

Properties

IUPAC Name |

(4-amino-1-ethylpyrazol-3-yl)-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-3-10-7-5-6-8-17(10)13(18)12-11(14)9-16(4-2)15-12/h9-10H,3-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSIGHGCHARJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=NN(C=C2N)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a strong base like sodium hydride.

Attachment of Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an ethylpiperidine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-ethyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-ethyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine with structurally related compounds, emphasizing substituent effects, molecular properties, and biological activity:

Key Observations

Substituent Impact on Activity :

- The presence of a carbonyl-linked piperidine (as in the target compound) may enhance target binding compared to direct piperidine attachment (e.g., 1-(1-ethylpiperidin-4-yl)-1H-pyrazol-4-amine) due to improved conformational flexibility .

- Electron-withdrawing groups like trifluoromethyl (in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine) reduce basicity but increase metabolic resistance, whereas ethyl groups balance lipophilicity and steric effects .

Synthetic Feasibility :

- Carbodiimide-based coupling (e.g., EDCI/HOBt) is a common method for introducing carbonyl groups, as seen in related tripeptide syntheses . The target compound’s synthesis likely follows similar protocols.

Biological Relevance :

- Pyrazole-amine derivatives with aromatic or bulky substituents (e.g., p-tolyl) show potent TNF-α inhibition, suggesting that the target’s 2-ethylpiperidine group may mimic this steric bulk to maintain activity .

- Compounds with piperidine-ethyl linkers (e.g., 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine) exhibit strong docking scores, implying that the target’s piperidine-carbonyl group could similarly enhance binding affinity .

Contrasts and Limitations

Biological Activity

1-Ethyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-4-amine, also known by its CAS number 1856069-93-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H22N4O |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 1856069-93-6 |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the formation of the pyrazole ring, followed by the introduction of the piperidine moiety and ethyl groups. Common reagents utilized in these reactions include hydrazine and ethyl bromide, among others.

Synthetic Route Overview

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.

- Piperidine Introduction : Reaction with piperidine derivatives.

- Final Modifications : Ethyl group substitutions to achieve the desired structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways. Preliminary studies suggest that it may act as an inhibitor in enzymatic pathways crucial for cancer progression and inflammation.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown selective potency against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines with IC50 values below 10 µM, highlighting their potential as anticancer agents .

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5o | MCF-7 | <6.52 |

| Compound 5n | SiHa | 3.60 ± 0.45 |

| Compound 5d | PC-3 | 2.97 ± 0.88 |

Study on Structural Activity Relationship (SAR)

A study focused on the SAR of pyrazole derivatives indicated that electron-donating groups significantly enhance cytotoxic activity against cancer cells . The presence of specific substituents on the aromatic ring was found to be crucial for the selectivity and potency of these compounds.

In Vivo Studies

In vivo studies have demonstrated that derivatives similar to this compound can inhibit tumor growth in animal models, suggesting potential therapeutic applications in oncology . The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.